molecular formula C9H8O2 B074356 4-Chromanone CAS No. 1341-36-2

4-Chromanone

Cat. No. B074356
CAS RN: 1341-36-2
M. Wt: 148.16 g/mol
InChI Key: MSTDXOZUKAQDRL-UHFFFAOYSA-N
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Description

4-Chromanone, also known as 2,3-dihydro-1-benzopyran-4-one, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Synthetic 4-chromanone derivatives exhibit a broad spectrum of significant biological and pharmaceutical activities .


Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . For instance, 2-Phenyl chroman-4-ones were synthesized by Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid . Some 4-chromanones were synthesized via Michael addition of acrylonitrile to phenols in the presence of K2CO3 in tert-butyl alcohol under reflux conditions .


Molecular Structure Analysis

The 4-chromanone framework consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone ring . Unlike chromone, 4-chromanone has a single C2–C3 bond . This difference in the structure of 4-chromanones and chromones often leads to strong differences in the chemistry and biological activity of these compounds .


Chemical Reactions Analysis

4-Chromanone derivatives constitute a major class of six-membered heterocyclic compounds . They show a wide structural diversity owing to the presence of different kinds of compounds like flavanones, isoflavones, spirochromanones, benzylidene-4-chromanones, etc .


Physical And Chemical Properties Analysis

4-Chromanone is a white to light yellow crystal powder . It has been used to study the substrate specificity and catalytic ability of 4-hydroxyacetophenone monooxygenase isolated from Pseudomonas fluorescens ACB .

Scientific Research Applications

  • Therapeutic Applications : 4-Chromanone has been identified as a versatile scaffold with a wide range of pharmacological activities. However, its synthesis presents challenges due to poor yield in chemical synthesis and expensive isolation from natural compounds. More effective and cost-efficient methods for synthesizing novel 4-Chromanone analogs are required (Kamboj & Singh, 2021).

  • Synthetic Approaches and Bioactivities : The structural diversity of 4-Chromanone derivatives has led to their categorization into several classes, including benzylidene-4-chromanones, flavanones, isoflavanones, spirochromanones, and C-4 modified chroman-4-ones. This research emphasizes the significance of 4-Chromanone in organic synthesis and drug design, highlighting its biological relevance (Emami & Ghanbarimasir, 2015).

  • Current Developments in Synthesis : Recent studies focus on improving methodologies for synthesizing 4-Chromanone-derived compounds. This review covers major synthetic methods from 2016 to 2021, demonstrating its importance in medicinal compounds and the need for ongoing research in this area (Diana, Kanchana, & Mathew, 2021).

  • Parasitological Activity : A study on a functionalized chromanone compound, synthesized via condensation of aryldiazonium salt and enaminones, revealed promising antibacterial and antiparasitic pharmacophore sites. This indicates the potential of chromanone compounds in combating virulent and pathogenic biotargets (Al‐Zaydi, Alshehri, & Ben Hadda, 2016).

  • Carbon-13 NMR Analysis : Research on the 13C NMR spectra of 4-Chromanone and its derivatives has provided insights into the chemical shifts and structural aspects of these compounds, essential for understanding their chemical properties (Senda, Kasahara, Izumi, & Takeda, 1977).

  • Efficient Synthesis Techniques : New methodologies for synthesizing a variety of 4-Chromanones have been developed, demonstrating the compound's utility in organic chemistry (Zhong, Boruta, Gauthier, & Askin, 2011).

  • Anti-platelet Aggregative Activity : Studies on Mannich base derivatives of 4-Chromanones have shown significant inhibitory activities against platelet aggregation, highlighting their potential in medical applications (Pang Yan, 2010).

Safety And Hazards

4-Chromanone may be harmful if swallowed . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid breathing dust . It should be handled in accordance with good industrial hygiene and safety practice .

Future Directions

Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Considering the versatility of chromanone, it is expected to play a significant role in drug designing and development .

properties

IUPAC Name

2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTDXOZUKAQDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060081
Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chromanone

CAS RN

491-37-2
Record name Chromanone
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Record name 4-Chromanone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491372
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Record name 4-Chromanone
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Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-
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Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-
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Record name Chroman-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,070
Citations
EJ Diana, US Kanchana, TV Mathew - Organic & Biomolecular …, 2021 - pubs.rsc.org
… Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds. This review focuses on the major synthetic methods of preparation reported …
Number of citations: 18 pubs.rsc.org
T Ishikawa, Y Oku, T Tanaka, T Kumamoto - Tetrahedron letters, 1999 - Elsevier
… an intramolecular Michæl-type addition of 7-hydroxy-8-tigloylcoumarin to give a diastereoisomeric mixture of the corresponding cyclized coumarin with a 2,3-dimethyl-4-chromanone …
Number of citations: 91 www.sciencedirect.com
M Nagaki, S Tanabe, T Sato, T Kidachi… - Transactions of the …, 2017 - jstage.jst.go.jp
… 4-chromanone and 4-chromanol using two kinds of fungi, Botrytis cinerea and Colletotrichum acutatum, as biocatalysts. The biotransformation of 4-chromanone … of 4-chromanone and its …
Number of citations: 5 www.jstage.jst.go.jp
ZN Siddiqui, F Farooq - Journal of Chemical Sciences, 2012 - Springer
… As a result, for the synthesis of 4-chromanone derivatives … method for the synthesis of 4-chromanone derivatives (5a–j) by … To the best of our knowledge, the synthesis of 4-chromanone …
Number of citations: 12 link.springer.com
K Takao, M Yamashita, A Yashiro… - Chemical and …, 2016 - jstage.jst.go.jp
… -4-chromanone derivatives presented in this study were synthesized by base-catalyzed condensation of 4-chromanone … This required the preparation of the 4-chromanone derivatives 1a…
Number of citations: 29 www.jstage.jst.go.jp
S Emami, Z Ghanbarimasir - European Journal of Medicinal Chemistry, 2015 - Elsevier
… This review addresses the most significant synthetic methods reported on 4-chromanone-derived compounds and consequently emphasizes on the biological relevance of such …
Number of citations: 182 www.sciencedirect.com
YF Qiu, YY Ye, XR Song, XY Zhu… - … A European Journal, 2015 - Wiley Online Library
… The diversity and applicability of the p-TsOH-catalyzed cascade cyclization for the synthesis of 4-chromanone derivatives were also surveyed with the same substrates. Gratifyingly, …
H Lee, K Lee, JK Jung, J Cho… - Bioorganic & medicinal …, 2005 - Elsevier
… 4-chromanone-2-carboxamides (2a–e). This result indicates that keto group of the 4-chromanone … Among the 4-chromanone derivatives (2a–e and 7), only compound 2c bearing an N-…
Number of citations: 68 www.sciencedirect.com
K Kabuto, Y Kikuchi, S Yamaguchi… - Bulletin of the Chemical …, 1973 - journal.csj.jp
… t-Butyl-4-chromanone (VIII). To a stirred solution of IV (3.0 g) in 80%, acetic acid (20 ml) was added chromic acid (1.68 g) in the same solvent (18 ml) below 30 C. After the stirring has …
Number of citations: 20 www.journal.csj.jp
HJ Kabbe, A Widdig - Angewandte Chemie International …, 1982 - Wiley Online Library
… Sterically demanding moieties do not hinder reaction, as is demonstrated by the synthesis of 2-rert-butyl-4-chromanone 3b (previously obtained in a four-step synthesis'"). …
Number of citations: 153 onlinelibrary.wiley.com

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